The PI3K pathway is a complex signaling network frequently dysregulated in various cancers. Mutations in genes encoding PI3K enzymes or their downstream targets can lead to uncontrolled cell growth and proliferation. Eganelisib, as a PI3Kγ inhibitor, specifically targets this pathway, offering a potential therapeutic strategy for cancers driven by PI3Kγ activity. Studies have shown promise in pre-clinical models for cancers like breast cancer, lung cancer, and head and neck squamous cell carcinoma [].
[] PI3K and AKT Isoforms in Immunity: Mechanisms and Therapeutic Applications in Chronic Inflammatory Diseases and Cancers, Immunity & Inflammation Journal ()
Research suggests that combining Eganelisib with other cancer therapies might enhance its effectiveness. Combining Eganelisib with chemotherapy or other targeted therapies could potentially target different aspects of cancer cell survival and proliferation, leading to a more robust therapeutic approach [].
IPI-549, also known as Eganelisib, is a highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ). This compound has garnered attention for its potential in treating various cancers due to its ability to modulate immune responses. IPI-549 exhibits over 100-fold selectivity towards PI3K-γ compared to other Class I phosphoinositide-3-kinase isoforms, such as PI3K-alpha, PI3K-beta, and PI3K-delta . Its chemical formula is , and it is currently undergoing clinical trials for advanced solid tumors .
The primary reaction mechanism of IPI-549 involves the inhibition of the PI3K signaling pathway, which plays a critical role in cell growth, proliferation, and survival. By selectively binding to the catalytic domain of PI3K-γ, IPI-549 prevents the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate, thereby disrupting downstream signaling pathways that promote tumor growth and immune evasion .
IPI-549 has demonstrated significant biological activity in preclinical studies. It inhibits neutrophil migration mediated by PI3K-γ, which is crucial in inflammatory responses and tumor microenvironments. The compound has shown anti-tumor effects in combination with other therapies, particularly immune checkpoint inhibitors, by enhancing T-cell infiltration into tumors and promoting an anti-tumor immune response . In clinical settings, it has been associated with manageable toxicity profiles, including reversible hepatic enzyme elevations .
The synthesis of IPI-549 involves multiple steps that typically include the formation of an isoquinolinone core structure followed by various modifications to enhance its selectivity and potency. The synthetic pathway includes:
IPI-549 is primarily being investigated for its applications in oncology. Its unique mechanism of action makes it a candidate for:
Interaction studies have shown that IPI-549 selectively inhibits PI3K-γ without significantly affecting other kinases or pathways at therapeutic concentrations. This selectivity minimizes off-target effects and enhances its safety profile. In vitro studies revealed that it does not directly affect cancer cell proliferation but instead modulates immune cell activity within the tumor microenvironment .
Additionally, pharmacokinetic studies indicate that IPI-549 has favorable absorption and distribution characteristics, supporting its potential for chronic dosing regimens in clinical settings .
Several compounds exhibit similar mechanisms of action as IPI-549. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | Clinical Status |
---|---|---|---|
Idelalisib | Inhibits PI3K-delta | Moderate selectivity | Approved for hematologic cancers |
Duvelisib | Dual inhibitor (PI3K-delta & PI3K-gamma) | Moderate selectivity | Approved for hematologic cancers |
Eganelisib (IPI-549) | Selectively inhibits PI3K-gamma | High selectivity (>150-fold) | Phase 1 trials for solid tumors |
Copanlisib | Inhibits PI3K-alpha & PI3K-delta | Moderate selectivity | Approved for lymphoma |
IPI-549 stands out due to its high selectivity for PI3K-gamma and its potential application in combination therapies targeting immune modulation rather than direct cytotoxic effects on tumor cells .
IPI-549, also known as Eganelisib, possesses the molecular formula C₃₀H₂₄N₈O₂ with a molecular weight of 528.56 g/mol [1] [2]. The compound exhibits a precise stereochemical configuration characterized by a single chiral center, specifically designated as the (S)-configuration at the ethyl linker position [1] [5].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for IPI-549 is 2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide [1] [2]. This systematic name reflects the complex multi-heterocyclic architecture of the molecule, which incorporates several distinct pharmacophoric elements including a pyrazolo[1,5-a]pyrimidine core, an isoquinolinone moiety, and a methylpyrazole substituent connected via an alkyne linkage [5].
The stereochemical configuration plays a critical role in the biological activity of IPI-549. Research has demonstrated that the specific (S)-stereochemistry at the chiral linker is essential for optimal potency and selectivity toward phosphoinositide-3-kinase gamma [39]. The enantiomer of IPI-549 with the opposite stereochemical configuration exhibits significantly reduced activity against phosphoinositide-3-kinase isoforms, highlighting the importance of this stereochemical element [39].
The Standard International Chemical Identifier (InChI) for IPI-549 is InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 [1]. The corresponding InChI Key is XUMALORDVCFWKV-IBGZPJMESA-N, which provides a unique identifier for this specific stereoisomer [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₂₄N₈O₂ | [1] |
Molecular Weight | 528.56 g/mol | [1] |
Exact Mass | 528.20 g/mol | [5] |
Stereochemistry | (S)-configuration | [1] |
Chiral Centers | 1 | [39] |
Crystallographic investigations of IPI-549 have revealed significant insights into its three-dimensional molecular architecture and binding conformations. X-ray crystal structure determination of IPI-549 in complex with human phosphoinositide-3-kinase gamma has been successfully achieved at a resolution of 2.55 Å [8] [9]. These structural studies demonstrate that IPI-549 adopts a distinctive propeller-shaped conformation when bound to its target protein [8].
The conformational analysis reveals that IPI-549 exhibits a general propeller shape configuration, with the aminopyrazolopyrimidine moiety positioned in the hinge region of the kinase active site [8]. The quinazolinone portion of the molecule inserts into a selective binding pocket that is restricted by specific amino acid residues, particularly Trp812 and Met804 [8]. This conformational arrangement is crucial for the compound's selectivity profile among different phosphoinositide-3-kinase isoforms [8].
Detailed molecular dynamics simulations and conformational studies have identified key structural features that contribute to the binding affinity and selectivity of IPI-549 [11]. The 8-alkynyl substitution pattern plays a particularly important role in establishing favorable interactions with Lys802 in phosphoinositide-3-kinase gamma, while simultaneously creating unfavorable interactions with the corresponding Thr750 residue in phosphoinositide-3-kinase delta [8]. This distinction underlies the observed superior selectivity of IPI-549 for the gamma isoform over the delta isoform [8].
Computational docking studies have further elucidated the binding mechanism of IPI-549 within the active site cavity [7]. The compound's core structure is stabilized within a hydrophobic cavity lined by numerous aromatic and hydrophobic residues, including Leu65, Met69, Phe72, Phe303, Ile306, Tyr307, Tyr310, Phe335, Phe336, Leu339, Ile340, Phe343, Leu724, Phe728, Ala729, Phe732, Tyr953, Phe957, Leu975, Phe978, Phe983, Met986, Ala987, and Val991 [7].
The crystallographic data indicates that IPI-549 exhibits specific hydrogen bonding interactions that contribute to its binding stability [7]. The carbonyl oxygen of the carboxamide group participates in hydrogen bonding with the hydroxyl group of Tyr307 and the amino group of Gln725, with bond distances of 1.75 Å and 1.82 Å respectively [7]. Additionally, the 2-amino group on the pyrazole ring forms a hydrogen bond with the carbonyl oxygen of Gln990 at a distance of 2.07 Å [7].
Several π-π stacking interactions have been identified through crystallographic analysis [7]. The 1-methylpyrazole ring engages in two π-π stacking interactions with Phe336 and Phe983, while the benzene ring of the dihydroisoquinoline group forms a π-π stacking interaction with Phe343 [7]. The 2-phenyl ring attached to the dihydroisoquinoline moiety also establishes a π-π stacking interaction with Phe728 [7].
Crystallographic Parameter | Value | Reference |
---|---|---|
Resolution | 2.55 Å | [9] |
Crystal Structure Complex | IPI-549 with PI3K gamma | [8] |
Conformation Type | Propeller-shaped | [8] |
Key Selectivity Residues | Trp812, Met804 | [8] |
Hydrogen Bond Distances | 1.75-2.07 Å | [7] |
The solubility characteristics of IPI-549 present significant challenges for pharmaceutical formulation development. The compound demonstrates markedly poor aqueous solubility, with water solubility reported as less than 1 mg/mL at 25°C [14] [16]. This limited aqueous solubility is attributed to the compound's highly lipophilic nature and extensive aromatic ring system [19].
In contrast to its poor water solubility, IPI-549 exhibits excellent solubility in dimethyl sulfoxide (DMSO), with reported solubility values of 100 mg/mL (189.19 mM) at 25°C [14]. The compound also shows solubility of up to at least 25 mg/mL in DMSO according to alternative sources [2] [16]. However, solubility in ethanol remains limited, with values below 1 mg/mL similar to aqueous systems [14].
The predicted density of IPI-549 is 1.37 ± 0.1 g/cm³, and the compound exhibits a predicted pKa value of 10.81 ± 0.46 [2] [16]. These physicochemical properties contribute to the formulation challenges associated with developing suitable delivery systems for this compound [2].
Several innovative liposomal formulation strategies have been developed to address the solubility limitations of IPI-549. Research has focused on creating specialized nanocarrier systems that can effectively encapsulate the poorly soluble compound while maintaining stability and enabling targeted delivery [19] [20]. One approach involves the use of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG2000) and Egg phosphatidylcholine (EPC) to construct phospholipid bilayers [19].
The formulation strategy incorporates both saturated and unsaturated phosphatidylcholines with significantly different phase transition temperatures and chain stiffness [19]. This combination creates bilayer "pockets" that can accommodate the bulky IPI-549 molecule [19]. Additionally, DSPE-PEG2000 micelles encapsulate IPI-549 within hydrophobic cavities, and subsequent fusion with the phospholipid bilayer of liposomes further enhances drug loading capacity [19].
Advanced nanoparticle formulations have achieved notable success in IPI-549 encapsulation. Glutathione-sensitive nanoparticle systems using carboxymethyl chitosan have been developed, achieving maximum encapsulation efficiency of 64.42% and drug loading of 8.05% [20]. These nanoparticles exhibit spherical morphology with uniform size distribution of approximately 218.8 nm and demonstrate structural stability over 7 days [20].
The glutathione-responsive nature of these formulations enables selective drug release within tumor cells, which typically contain high glutathione concentrations [20]. The cumulative release rates after 108 hours demonstrate significant differences between high glutathione environments (70.67% for IPI-549) and low glutathione conditions (8.11% for IPI-549), indicating effective targeted release capability [20].
Storage and stability considerations are critical for IPI-549 formulations. The compound appears as a pale yellow solid and requires storage at -20°C for optimal stability [2] [16]. Solutions prepared in DMSO can be stored at -20°C for up to one month, while the dry compound remains stable for one year from the date of purchase when stored under appropriate conditions [2] [16].
Solubility Parameter | Value | Solvent/Condition | Reference |
---|---|---|---|
Water Solubility | <1 mg/mL | 25°C | [14] |
DMSO Solubility | 100 mg/mL | 25°C | [14] |
Ethanol Solubility | <1 mg/mL | 25°C | [14] |
Predicted Density | 1.37 ± 0.1 g/cm³ | Calculated | [2] |
Predicted pKa | 10.81 ± 0.46 | Calculated | [2] |
Encapsulation Efficiency | 64.42% | Liposomal | [20] |
Drug Loading | 8.05% | Nanoparticle | [20] |
Storage Temperature | -20°C | Long-term | [2] |